2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride
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Overview
Description
2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride: is a chemical compound with the molecular formula C4H6ClF3O3S and a molecular weight of 226.6 g/mol . It is characterized by the presence of a trifluoroethoxy group attached to an ethanesulfonyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride typically involves the reaction of 2,2,2-trifluoroethanol with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve product isolation .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,2,2-trifluoroethoxy)ethanesulfonic acid .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Bases: Triethylamine, pyridine
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used . The trifluoroethoxy group imparts unique chemical properties to the compound, enhancing its reactivity and stability .
Comparison with Similar Compounds
- 2,2,2-Trifluoroethanesulfonyl chloride
- Ethanesulfonyl chloride
- Methanesulfonyl chloride
Comparison: 2-(2,2,2-Trifluoroethoxy)ethanesulfonyl chloride is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased reactivity and stability compared to other sulfonyl chlorides . This makes it a valuable reagent in organic synthesis and various scientific applications.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClF3O3S/c5-12(9,10)2-1-11-3-4(6,7)8/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEGLFNPVBSABR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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